molecular formula C8H15B B1381691 (1-Bromo-2-methylpropan-2-yl)cyclobutane CAS No. 1598552-79-4

(1-Bromo-2-methylpropan-2-yl)cyclobutane

Cat. No.: B1381691
CAS No.: 1598552-79-4
M. Wt: 191.11 g/mol
InChI Key: YLSRHEUOMUTZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Bromo-2-methylpropan-2-yl)cyclobutane is an organic compound with the molecular formula C₈H₁₅Br. It is a brominated derivative of cyclobutane, featuring a cyclobutane ring substituted with a 1-bromo-2-methylpropan-2-yl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylpropan-2-yl)cyclobutane typically involves the bromination of 2-methylpropan-2-ylcyclobutane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylpropan-2-yl)cyclobutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.

    Elimination: Alkenes such as 2-methylpropene.

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

Scientific Research Applications

(1-Bromo-2-methylpropan-2-yl)cyclobutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyclobutane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, acting as a leaving group in nucleophilic substitution or as a site for radical formation in free radical reactions. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylcyclobutane: Similar structure but lacks the 2-methylpropan-2-yl group.

    tert-Butyl bromide (2-Bromo-2-methylpropane): Similar in having a brominated tert-butyl group but without the cyclobutane ring.

    Isobutyl bromide (1-Bromo-2-methylpropane): Similar in having a brominated isobutyl group but without the cyclobutane ring.

Uniqueness

(1-Bromo-2-methylpropan-2-yl)cyclobutane is unique due to the combination of a cyclobutane ring and a brominated tert-butyl group

Properties

IUPAC Name

(1-bromo-2-methylpropan-2-yl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-8(2,6-9)7-4-3-5-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSRHEUOMUTZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Bromo-2-methylpropan-2-yl)cyclobutane
Reactant of Route 2
(1-Bromo-2-methylpropan-2-yl)cyclobutane
Reactant of Route 3
Reactant of Route 3
(1-Bromo-2-methylpropan-2-yl)cyclobutane
Reactant of Route 4
(1-Bromo-2-methylpropan-2-yl)cyclobutane
Reactant of Route 5
(1-Bromo-2-methylpropan-2-yl)cyclobutane
Reactant of Route 6
(1-Bromo-2-methylpropan-2-yl)cyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.